Target Engagement Divergence: GCN2‑Pathway Modulation vs. VEGFR2 Kinase Inhibition in Isomeric C₁₅H₁₁BrN₂O Compounds
The constitutional isomer WAY‑340935 (VEGFR2‑IN‑2, CAS 737818‑56‑3) is reported as a VEGFR2 kinase inhibitor with an IC₅₀ of 19.32 nM in enzymatic assays [1]. In contrast, the 3‑cyanobenzamide isomer (CAS 1157457‑17‑4) has not been annotated with VEGFR2 activity in authoritative public databases; instead, structural‑biology databases associate the broader cyanobenzamide chemotype with modulation of the GCN2/eIF2α axis [2]. This divergence is not a subtle potency shift but a qualitative difference in molecular target, arising from the distinct spatial presentation of the hydrogen‑bond‑donor amide NH, the nitrile acceptor, and the bromine substituent.
| Evidence Dimension | Primary enzymatic inhibitory activity |
|---|---|
| Target Compound Data | No VEGFR2 enzymatic IC₅₀ reported in authoritative public databases; structural features compatible with GCN2‑pathway chemotypes |
| Comparator Or Baseline | WAY‑340935 (VEGFR2‑IN‑2, CAS 737818‑56‑3): VEGFR2 IC₅₀ = 19.32 nM [1] |
| Quantified Difference | Qualitative target divergence; WAY‑340935 is a validated VEGFR2 inhibitor, while the 3‑cyanobenzamide isomer lacks VEGFR2 annotation and belongs to a distinct biological reference space [2] |
| Conditions | WAY‑340935: cell‑free VEGFR2 enzymatic assay; 3‑cyanobenzamide: comparative annotation from chemical biology databases |
Why This Matters
Researchers building VEGFR2‑dependent assays must explicitly exclude this isomer, while groups exploring GCN2‑pathway or novel benzamide chemotypes may prioritize it over the VEGFR2‑active isomer.
- [1] Adooq Bioscience. WAY-340935 (VEGFR2-IN-2) Datasheet, Catalog No. A24169. View Source
- [2] PubChem. N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide. Compound Summary, CID 43805966; Biological Test Results section. View Source
